Wild‑Type vs. Mutant TPI (23‑37) CD4+ T‑Cell Stimulation: >5 Log‑Fold Differential
In a direct head‑to‑head comparison using the HLA‑DRB1*01:01‑restricted CD4+ tumor‑infiltrating lymphocyte line 1558, the wild‑type TPI (23‑37) peptide stimulated T cells more than five log‑fold less potently than the Thr28→Ile mutant peptide [1]. The mutant neo‑epitope achieved a stimulation level at least 100,000‑fold greater than the wild‑type sequence [2].
| Evidence Dimension | CD4+ T‑cell stimulatory potency (log‑fold difference in activation) |
|---|---|
| Target Compound Data | Minimal T‑cell activation; ≥5 log‑fold lower stimulation vs. mutant |
| Comparator Or Baseline | TPI (23‑37, Thr28→Ile) mutant peptide (>5 log‑fold higher stimulation) |
| Quantified Difference | >100,000‑fold lower T‑cell activation for wild‑type vs. mutant |
| Conditions | CD4+ TIL line 1558, HLA‑DRB1*01:01‑restricted antigen presentation assay, peptide‑pulsed target cells |
Why This Matters
This extreme differential establishes the wild‑type peptide as the only sequence‑matched, functionally silent negative control for tumor neo‑epitope T‑cell assays.
- [1] Sundberg EJ, Sawicki MW, Southwood S, Andersen PS, Sette A, Mariuzza RA. J Mol Biol. 2002;319(2):449‑461. View Source
- [2] Pieper R, Christian RE, Gonzales MI, et al. J Exp Med. 1999;189(5):757‑766. Curated in IEDB Ref.315296. View Source
